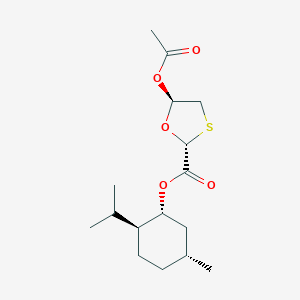

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cyclohexene and cyclohexanone derivatives often involves ring-closing metathesis and diastereoselective Grignard reactions, leveraging readily available starting materials like L-serine for constructing complex cycloalkene skeletons (Cong & Yao, 2006). Another approach utilizes palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives (Bacchi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been determined through methods like X-ray diffraction analysis, which confirms the configuration of synthesized derivatives and aids in understanding their 3D conformation and reactivity (Bacchi et al., 2005).

Chemical Reactions and Properties

The reactivity of cyclohexene and cyclohexanone derivatives includes a variety of reactions such as diene synthesis, acetylation, reduction, and epoxidation. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Sirat, Thomas, & Tyrrell, 1979).

科学的研究の応用

Chemical Transformations and Synthesis

In the realm of chemical synthesis, the compound has been involved in various transformations and synthesis processes. For instance, uncommon transformations of related compounds under treatment with bases have led to a range of products, showing the compound's versatility in synthetic organic chemistry (Ivanova et al., 2006). Additionally, the synthesis of enantiomerically pure compounds has been reported, further demonstrating the compound's potential in the synthesis of stereochemically complex molecules (Rosenquist Å et al., 1996).

Biological and Medicinal Chemistry

In biological and medicinal chemistry, derivatives of the compound have been synthesized and tested for various biological activities. Studies have explored the synthesis and biological evaluation of related compounds, with some being tested for antiviral activity against HIV-1 and HBV (Liu et al., 2000). Furthermore, research has delved into the enantioselectivity of muscarinic antagonists, providing valuable insights into the stereochemical aspects influencing biological activity (Romanelli et al., 1989).

Catalysis and Material Science

The compound and its derivatives have also found relevance in catalysis and material science. For instance, studies on catalytic asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing saturated ring skeletons highlight the compound's utility in stereoselective synthesis (Hayashi et al., 1979). Additionally, the compound's derivatives have been used in chemo- and stereoselective catalytic reactions, further showcasing its application in producing complex molecular architectures with high stereocontrol (Yakura et al., 1999).

特性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-PBEGBBSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433940 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

CAS RN |

147027-09-6 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)